(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid
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Overview
Description
(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is an organic compound with the molecular formula C34H23BO2. It is a boronic acid derivative characterized by the presence of two naphthyl groups attached to an anthracene core. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Mechanism of Action
Target of Action
The primary target of 9,10-Bis(2-naphthyl)anthracene-2-ylboronic acid is the organic light-emitting diode (OLED) technology . This compound is used as a blue fluorescent emissive material in OLED devices .
Mode of Action
The compound interacts with its target by inducing diverse aromatic groups to the C-2 position of 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives . This interaction results in the creation of highly efficient sky-blue emission in OLED devices .
Biochemical Pathways
The compound affects the electroluminescence (EL) performances of OLED devices . The downstream effects include the emission of sky-blue light with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE (x, y) coordinate of (0.16, 0.30) at 8 V .
Pharmacokinetics
The compound’s bioavailability in the oled device is determined by its purity, which is typically 98% .
Result of Action
The result of the compound’s action is the production of highly efficient sky-blue emission in OLED devices . This is a significant molecular and cellular effect that contributes to the performance and efficiency of these devices.
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as temperature and atmospheric conditions. The compound is typically stored in an inert atmosphere at room temperature , which helps maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 2-naphthylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually performed in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It participates in electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Scientific Research Applications
(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid has several scientific research applications:
Organic Electronics: Used in the fabrication of OLEDs due to its excellent electroluminescent properties.
Material Science: Employed in the development of organic semiconductors and photovoltaic devices.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
9,10-Di(naphthalen-2-yl)anthracene: Similar structure but lacks the boronic acid group.
2-[9,10-Di(naphthalen-2-yl)anthracen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A pinacol ester derivative of the compound.
Uniqueness
(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and stability in various applications. This makes it particularly valuable in the field of organic electronics .
Properties
IUPAC Name |
(9,10-dinaphthalen-2-ylanthracen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23BO2/c36-35(37)28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21,36-37H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPJWLBDGLWXCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631123 |
Source
|
Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867044-28-8 |
Source
|
Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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